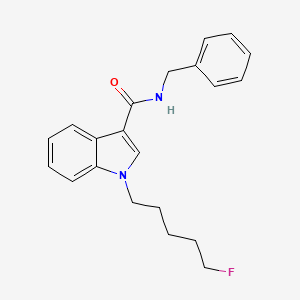

N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

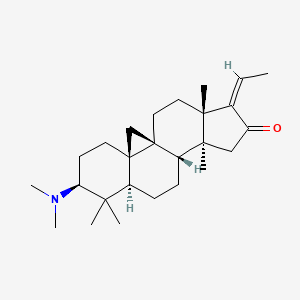

SDB-006 is an analog of the cannabimimetic indole JWH 018 adamantyl carboxamide in which the adamantane cage has been replaced with a phenyl ring. It binds the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors with EC50 values of 19 and 134 nM, respectively. 5-fluoro SDB-006 is an analog of SDB-006 with a fluorine atom added to the terminal carbon of the alkyl chain. While the properties of this compound are not known, this modification of similar cannabimimetic compounds typically increases affinity for both CB receptors significantly. This product is intended for forensic and research applications.

Wissenschaftliche Forschungsanwendungen

Analytical Characterization

N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide, along with similar compounds, has been characterized analytically in studies examining synthetic cannabinoids. Advanced techniques like liquid chromatography-quadrupole-time-of-flight-mass spectrometry (LC-QTOF-MS), gas chromatography-mass spectrometry (GC-MS), Fourier transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy have been used for this purpose. These methods provide a comprehensive understanding of the chemical properties of such substances (Qian et al., 2017).

Metabolic Pathway Analysis

Research on the metabolism of synthetic cannabinoids, including compounds structurally related to N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide, has been conducted. For instance, an in vitro study using human liver microsomes (HLMs) explored the formation of mono-, di-, and trihydroxylated metabolites, as well as N-desalkyl metabolites. Such studies aid in understanding the metabolic pathways and potential biological effects of these compounds (Sobolevsky et al., 2015).

Anti-Hyperlipidemic Properties

Some studies have investigated the lipid-lowering activities of related N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives. These compounds have shown promising results in reducing elevated plasma triglycerides and increasing high-density lipoprotein cholesterol levels in animal models, suggesting potential therapeutic applications in conditions like hyperlipidemia (Shattat et al., 2010).

COX-2 Inhibition

The ability of certain indole carboxamides to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain, has been explored. Substitution on the indole nitrogen with benzyl groups, which are structurally similar to N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide, has shown to yield active COX-2 enzyme inhibitors. This suggests potential applications in developing anti-inflammatory drugs (Olgen et al., 2002).

Pharmacokinetics and Metabolism

The clearance and metabolism of synthetic cannabinoids similar to N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide have been examined through in vitro and in vivo studies. These investigations provide insights into how these substances are processed in the body, aiding in the development of analytical methods for detection and understanding their pharmacological effects (Kevin et al., 2017).

Eigenschaften

CAS-Nummer |

776086-02-2 |

|---|---|

Produktname |

N-benzyl-1-(5-fluoropentyl)-1H-indole-3-carboxamide |

Molekularformel |

C21H23FN2O |

Molekulargewicht |

338.4 |

IUPAC-Name |

N-benzyl-1-(5-fluoropentyl)indole-3-carboxamide |

InChI |

InChI=1S/C21H23FN2O/c22-13-7-2-8-14-24-16-19(18-11-5-6-12-20(18)24)21(25)23-15-17-9-3-1-4-10-17/h1,3-6,9-12,16H,2,7-8,13-15H2,(H,23,25) |

InChI-Schlüssel |

VFLXAWVAWXHMFB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CN(C3=CC=CC=C32)CCCCCF |

Synonyme |

1-(5-fluoropentyl)-N-(phenylmethyl)-1H-indole-3-carboxamide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine](/img/structure/B592976.png)

![Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate](/img/structure/B592987.png)

![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2S,4R,5S,6R)-5-[(2R,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592992.png)

![sodium;3-[(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-sulfonatopropyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propane-1-sulfonate](/img/structure/B592995.png)

![3-[3-(Naphthalene-1-carbonyl)indol-1-YL]propanoic acid](/img/structure/B592998.png)